

Physicochemical Properties of (+)-Ketorolac Tromethamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: (+)-Ketorolac

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the dextrorotatory enantiomer of Ketorolac tromethamine, **(+)-Ketorolac** tromethamine. This document is intended for researchers, scientists, and professionals involved in drug development and analysis.

Chemical Identity and Structure

(+)-Ketorolac is the R-enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) Ketorolac. It is administered as a tromethamine salt to enhance its aqueous solubility. While the analgesic and anti-inflammatory activity of Ketorolac is primarily attributed to the (S)-(-)-enantiomer through the inhibition of cyclooxygenase (COX) enzymes, the (R)-(+)-enantiomer also exhibits some biological activity and its physicochemical characteristics are crucial for understanding the overall behavior of the racemic mixture.

Chemical Name: (R)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, compound with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1)

Molecular Formula: $C_{15}H_{13}NO_3 \cdot C_4H_{11}NO_3$

Molecular Weight: 376.41 g/mol [\[1\]](#)

Tabulated Physicochemical Data

The following tables summarize the key physicochemical properties of **(+)-Ketorolac** and its tromethamine salt, with comparative data for the racemic mixture where available.

Table 1: General Physicochemical Properties

Property	Value	Reference
Physical State	Crystalline solid	[2]
Color	White to off-white	[2]
pKa (of Ketorolac)	3.5	[1]
UV-Vis λ_{max} (in Methanol)	245 nm, 312 nm	

Table 2: Melting Point

Compound	Melting Point (°C)	Reference
(+)-Ketorolac	174	[3]
Racemic Ketorolac	160-161	
Racemic Ketorolac Tromethamine	162-165	

Table 3: Solubility of Racemic Ketorolac Tromethamine

Solvent	Solubility	Reference
Water	Freely soluble	
Methanol	Freely soluble	
Ethanol	Slightly soluble	
Acetone	Practically insoluble	
Dimethyl Sulfoxide (DMSO)	~50 mg/mL	[2]
Dimethylformamide (DMF)	~50 mg/mL	[2]
Phosphate Buffered Saline (PBS, pH 7.2)	~26 mg/mL	[2]

Table 4: Optical Properties of Ketorolac Enantiomers

Enantiomer	Specific Rotation $[\alpha]_D^{25}$ (c=1 in Methanol)	Reference
(+)-Ketorolac	+173°	
(-)-Ketorolac	-176°	

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the (+) and (-) enantiomers of Ketorolac.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Chiral stationary phase column (e.g., α 1-acid glycoprotein (AGP) column).

Reagents:

- Methanol (HPLC grade)
- Isopropanol (HPLC grade)
- Sodium phosphate monobasic
- Phosphoric acid
- Ketorolac tromethamine reference standard (racemic)
- **(+)-Ketorolac** and **(-)-Ketorolac** reference standards

Procedure:

- **Mobile Phase Preparation:** Prepare a 0.1 M sodium phosphate buffer. Adjust the pH to 4.5 with phosphoric acid. The mobile phase consists of this buffer and isopropanol in a 98:2 (v/v) ratio. Filter the mobile phase through a 0.45 μm membrane filter and degas before use.^[4]
- **Standard Solution Preparation:** Prepare a stock solution of racemic Ketorolac tromethamine in methanol. From this stock, prepare a series of working standard solutions at different concentrations. Prepare individual standard solutions of **(+)-Ketorolac** and **(-)-Ketorolac** to determine their respective retention times.
- **Chromatographic Conditions:**
 - Column: Chiral AGP column
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 322 nm
 - Injection Volume: 20 μL
 - Column Temperature: Ambient

- Analysis: Inject the standard and sample solutions into the HPLC system. The R-(+)-enantiomer typically elutes before the S-(-)-enantiomer under these conditions.[5]
- Quantification: Construct a calibration curve by plotting the peak area against the concentration for each enantiomer. Determine the concentration of each enantiomer in the sample solutions from the calibration curve.

Determination of UV-Vis Absorption Maxima

Objective: To determine the wavelengths of maximum absorbance (λ_{max}) of Ketorolac tromethamine.

Instrumentation:

- UV-Vis Spectrophotometer

Reagents:

- Methanol (spectroscopic grade)
- Ketorolac tromethamine reference standard

Procedure:

- Standard Solution Preparation: Accurately weigh a known amount of Ketorolac tromethamine and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 100 $\mu\text{g/mL}$).
- Blank Preparation: Use methanol as the blank.
- Spectral Scan:
 - Fill a quartz cuvette with the blank solution and zero the spectrophotometer.
 - Rinse the cuvette with the standard solution and then fill it.
 - Scan the sample from 200 to 400 nm.

- Determination of λ_{max} : Identify the wavelengths at which the absorbance is maximal. For Ketorolac tromethamine in methanol, two absorption maxima are typically observed.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Ketorolac tromethamine in a specific solvent.

Instrumentation:

- Shaking incubator or wrist-action shaker
- Centrifuge
- Analytical balance
- UV-Vis Spectrophotometer or HPLC system

Reagents:

- Ketorolac tromethamine
- Solvent of interest (e.g., water, PBS pH 7.4)

Procedure:

- Sample Preparation: Add an excess amount of Ketorolac tromethamine to a known volume of the solvent in a sealed container. The excess solid should be visible.
- Equilibration: Place the container in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to separate the undissolved solid from the supernatant.
- Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with the solvent to a concentration within the linear range of the analytical

method.

- **Quantification:** Determine the concentration of Ketorolac tromethamine in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
- **Calculation:** Calculate the solubility by multiplying the measured concentration by the dilution factor.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of Ketorolac.

Instrumentation:

- Potentiometer with a pH electrode
- Burette
- Magnetic stirrer

Reagents:

- Ketorolac
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Potassium chloride (KCl) for maintaining ionic strength
- Deionized water (carbonate-free)

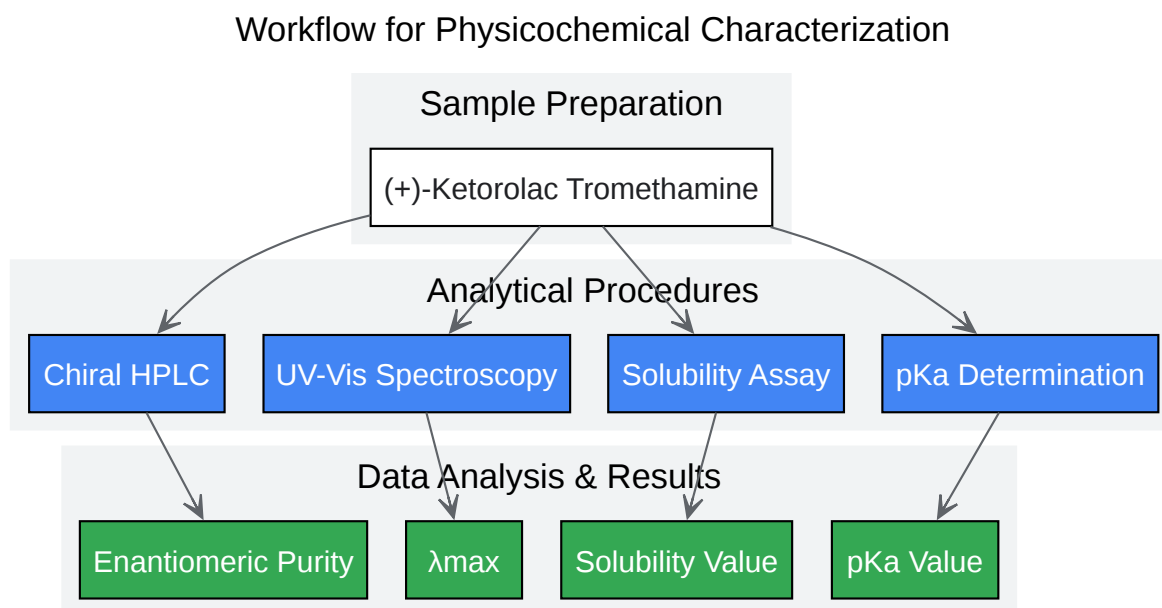
Procedure:

- **Sample Preparation:** Accurately weigh a known amount of Ketorolac and dissolve it in a known volume of deionized water. Add KCl to maintain a constant ionic strength.
- **Titration Setup:** Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

- Titration: Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
- Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
- Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the inflection point of the titration curve.

Visualizations

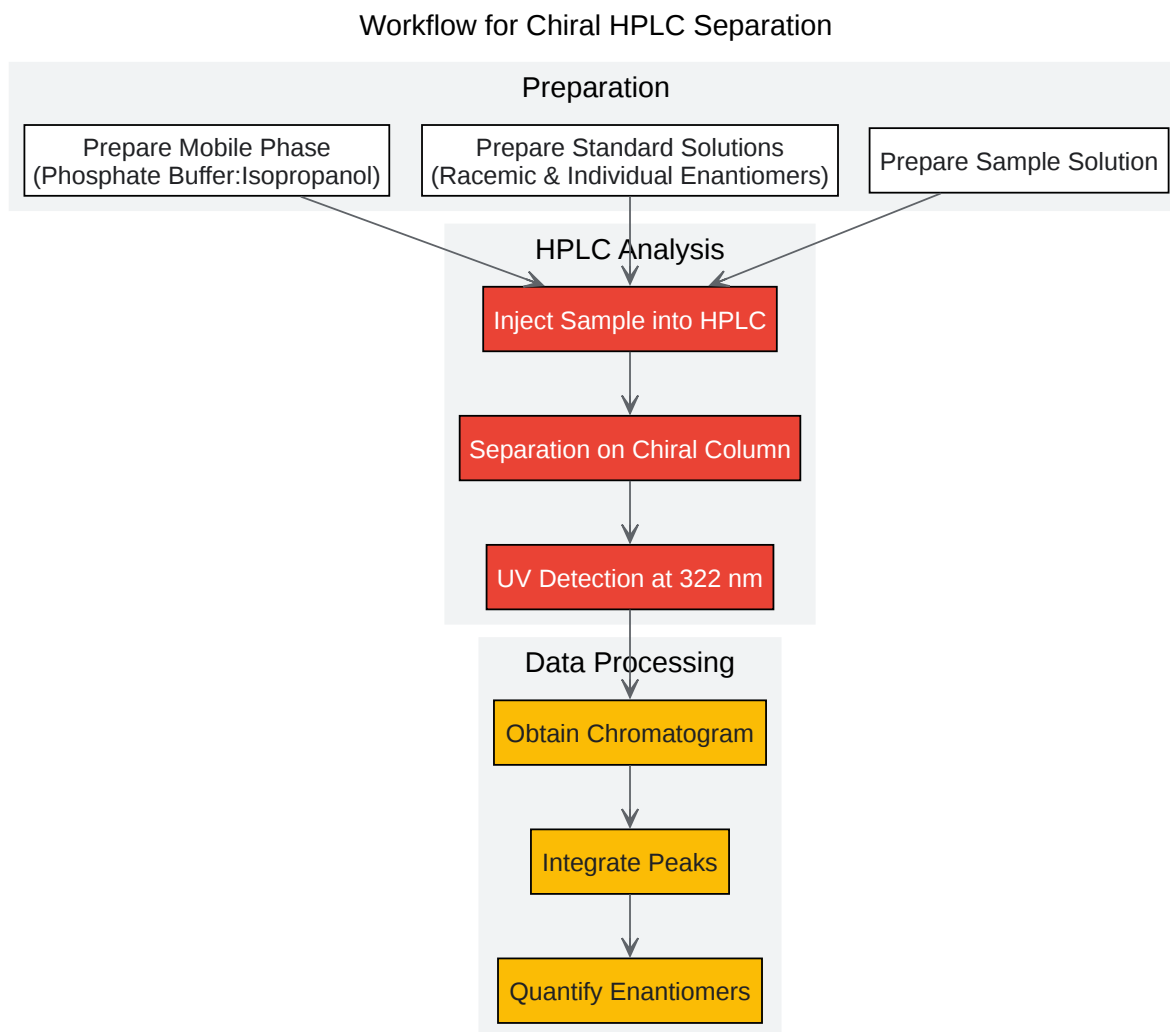
Experimental Workflow for Physicochemical Characterization



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Caption: General workflow for the physicochemical characterization of **(+)-Ketorolac** tromethamine.

Chiral HPLC Separation Workflow



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Caption: Step-by-step workflow for the chiral separation of Ketorolac enantiomers by HPLC.

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